
Oxiconazole
Overview
Description
Oxiconazole nitrate is a topical imidazole antifungal agent first approved in 1989 for treating dermatophytoses (tinea pedis, tinea cruris, tinea corporis) and pityriasis versicolor . It exhibits broad-spectrum activity against dermatophytes (e.g., Trichophyton rubrum, T. mentagrophytes) and Candida species, with fungistatic and selective fungicidal effects depending on the pathogen . Its low molecular weight, high skin permeability, and prolonged retention in the stratum corneum (maintaining fungicidal concentrations for >16 hours post-application) make it effective for once-daily use . Systemic absorption is negligible, minimizing adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxiconazole involves the treatment of a ketone with hydroxylamine to form an oxime, which is then alkylated with 2,4-dichlorobenzyl chloride in the presence of a strong base like sodium hydride . The reaction conditions typically involve:
Step 1: Formation of oxime from ketone using hydroxylamine.
Step 2: Alkylation of oxime with 2,4-dichlorobenzyl chloride using sodium hydride as a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. Techniques like high-speed homogenization and nanoemulsion methods are employed to enhance the drug’s bioavailability and stability .
Chemical Reactions Analysis
Types of Reactions: Oxiconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its imidazole ring and chlorobenzene moieties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to derivatives with modified antifungal properties .
Scientific Research Applications
Antifungal Applications
Clinical Efficacy
Oxiconazole is primarily indicated for the topical treatment of tinea pedis, tinea cruris, and tinea corporis. A clinical study evaluated the efficacy and safety of a 1% this compound cream and lotion administered once daily over four weeks. The results showed significant improvement in symptoms such as erythema, pruritus, and scaling:
Treatment Type | Week 1 Improvement (%) | Week 4 Improvement (%) |
---|---|---|
Lotion | 35 | 87.6 - 98.7 |
Cream | 35 | 82.5 - 99.5 |
In this study, overall global evaluation response showed clear, excellent, and good responses in 60% of patients treated with lotion and 71% with cream .
Antibacterial Applications
Repurposing for Bacterial Infections
Recent research has highlighted this compound's potential as an antibacterial agent, particularly against multidrug-resistant Staphylococcus aureus. In vitro studies demonstrated that this compound exhibited potent activity against both drug-susceptible and resistant strains:
- Bactericidal Activity : this compound showed concentration-dependent killing kinetics similar to vancomycin, reducing colony-forming units (CFU) significantly at both 1× and 10× minimum inhibitory concentrations (MIC) .
- Synergistic Effects : When combined with gentamicin, this compound enhanced antibacterial efficacy against resistant strains, making it a promising candidate for combination therapy .
The following table summarizes the post-antibiotic effect (PAE) observed with this compound compared to other antibiotics:
Antibiotic | PAE (hours) at 10× MIC |
---|---|
This compound | ~22 |
Vancomycin | 1 - 2 |
Levofloxacin | 1 - 2 |
This long PAE suggests that this compound may reduce the frequency of dosing required for effective treatment .
Anticancer Applications
Potential in Oncology
Emerging research indicates that this compound may possess anticancer properties, particularly against colorectal cancer. A study demonstrated that this compound inhibited the growth of colorectal cancer cells in vitro with minimal cytotoxicity to normal cells:
- IC50 Values : The IC50 values for various colorectal cancer cell lines ranged from approximately 21 to 27 μM, indicating effective growth inhibition.
- Mechanism of Action : The compound was found to induce autophagy and suppress cell proliferation in cancer cells while exhibiting low toxicity in non-malignant cells .
Case Study: Antifungal Treatment
In a multicenter trial involving patients with dermatophytosis, this compound was administered topically. The treatment resulted in significant clinical improvement across various infection types, reinforcing its efficacy as a first-line topical antifungal agent.
Case Study: Antibacterial Efficacy
A murine model of skin infection was utilized to assess the efficacy of this compound in combination with gentamicin against S. aureus infections. The results indicated that the combination therapy significantly reduced bacterial load compared to controls, showcasing its potential in treating resistant infections .
Mechanism of Action
Oxiconazole exerts its antifungal effects by inhibiting ergosterol biosynthesis, which is essential for maintaining the integrity of fungal cell membranes . It targets the cytochrome P450 51 enzyme (Lanosterol 14-alpha demethylase), leading to cell lysis and death of the fungus . Additionally, this compound has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP .
Comparison with Similar Compounds
Mechanism of Action and Pharmacokinetic Profile
Oxiconazole inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis and membrane integrity. Subinhibitory concentrations also impair DNA synthesis in fungi . Pharmacokinetically, it achieves rapid epidermal penetration (peak concentrations within 100 minutes) and sustains therapeutic levels in hair follicles and deeper corium layers .
In Vitro Antifungal Activity Compared to Similar Azoles
This compound demonstrates competitive minimum inhibitory concentrations (MICs) against common pathogens, though activity varies by structural analogs and derivatives:
Notably, fluorinated phenyl rings or N-methyleneimidazole substitutions in this compound derivatives (e.g., compound 6) reduce efficacy, highlighting structural sensitivity .
Clinical Efficacy in Dermatophytoses
This compound matches or surpasses older azoles in clinical trials:
Resistance Profile and Synergistic Effects
- Resistance Mechanisms : Similar to other azoles (e.g., CYP51 mutations), but Candida skin isolates may exhibit intrinsic resistance due to virulence factors .
- Synergy with Antibiotics : Demonstrates bactericidal activity against Staphylococcus aureus and synergizes with gentamicin/daptomycin (reducing log10 CFU/mL by −7.42 in 24 hours), a unique trait among azoles .
Structural Analogues and Derivatives
Recent derivatives aim to enhance this compound’s activity:
- Oxime Ethers (e.g., aryl(benzofuran-2-yl)ketoxime ethers) : MICs of 1 µg/mL against C. albicans, matching this compound .
- Phenylhydrazones : Replacing O-benzyloxime ethers improves antifungal activity (e.g., compound 3b vs. 2b) .
- Nanoemulsion Gels: this compound-loaded mucoadhesive gels show higher in vitro release and antifungal activity than commercial creams .
Biological Activity
Oxiconazole is an imidazole derivative primarily recognized for its antifungal properties. It is widely used in dermatological formulations for the treatment of various fungal infections, particularly those caused by dermatophytes and yeasts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant clinical studies.
This compound's antifungal activity is primarily attributed to its ability to inhibit ergosterol biosynthesis , a vital component of fungal cell membranes. The compound acts by targeting the enzyme lanosterol 14-alpha demethylase , which is crucial for the conversion of lanosterol to ergosterol. This inhibition leads to:
- Disruption of membrane integrity : The lack of ergosterol compromises the structural integrity and permeability of the fungal cell membrane, leading to cell lysis.
- Inhibition of DNA synthesis : this compound has been shown to suppress intracellular ATP levels, further contributing to its antifungal effects .
Antifungal Spectrum
This compound exhibits broad-spectrum activity against various pathogenic fungi, including:
- Dermatophytes : Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, Microsporum canis, and Epidermophyton floccosum.
- Yeasts : Candida albicans and Malassezia furfur.
In vitro studies indicate that this compound can be either fungicidal or fungistatic depending on the concentration and specific fungal strain .
Clinical Efficacy
A pivotal clinical trial evaluated the efficacy of this compound nitrate lotion (1%) in treating tinea pedis (athlete's foot). The study involved 269 patients and reported:
- Cure Rate : 80% mycological cure by two weeks post-treatment.
- Adverse Reactions : Only 2.6% reported adverse reactions, indicating a favorable safety profile .
The clinical significance of this compound's in vitro efficacy against pathogens such as Aspergillus fumigatus remains to be fully elucidated, but it has demonstrated promising results against common dermatophytes and yeasts.
Comparative Activity
In a comparative study involving various antifungal agents, this compound was benchmarked against fluconazole and other imidazoles. The Minimum Inhibitory Concentration (MIC) values were assessed for several fungi:
Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
---|---|---|
Candida albicans | 2 | 0.5 |
Aspergillus niger | >128 | 4 |
Trichophyton rubrum | 4 | 8 |
These results suggest that while this compound is effective against certain strains, it may not always outperform fluconazole in terms of potency .
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
- Case Study on Tinea Pedis : A multicenter study demonstrated that patients treated with this compound showed significant improvement in symptoms such as erythema and itching compared to those receiving a placebo .
- Resistance Studies : Recent findings indicate that this compound can potentiate the effects of gentamicin against resistant strains of Staphylococcus aureus, showcasing its potential beyond antifungal applications .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of oxiconazole nitrate’s antifungal activity?
this compound nitrate inhibits ergosterol biosynthesis by blocking the C-14 methylation of sterol intermediates, disrupting fungal cell membrane integrity. This leads to increased membrane permeability, loss of intracellular components, and fungal growth inhibition . Methodological Insight: Use in vitro assays (e.g., broth microdilution) to measure minimum inhibitory concentrations (MICs) against dermatophytes like Trichophyton rubrum. Validate via gas chromatography to assess ergosterol depletion .
Q. How does this compound nitrate compare in efficacy to other imidazole antifungals?
Clinical trials show this compound has comparable efficacy to econazole and bifonazole but superior outcomes to clotrimazole and tolnaftate in treating tinea corporis and cruris . Methodological Insight: Design randomized controlled trials (RCTs) with double-blind protocols. Use mycologic cure rates (negative potassium hydroxide tests) and clinical resolution (erythema/scaling reduction) as endpoints .
Q. What are the primary fungal species targeted by this compound nitrate?
this compound demonstrates broad-spectrum activity against Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum, and Microsporum canis. Susceptibility testing via agar dilution can confirm species-specific MICs .
Advanced Research Questions
Q. How can novel drug delivery systems enhance this compound’s bioavailability?
Spanlastic nanovesicles (Span 60/Tween 80) and ethosomal gels improve skin penetration and sustained release. Methodological Approach: Optimize formulations using ethanol injection methods; evaluate via Franz diffusion cells for ex vivo permeation and in vivo efficacy in murine models .
Q. What experimental strategies resolve contradictory data on this compound’s fungicidal vs. fungistatic effects?
Conflicting results may arise from concentration-dependent activity. Methodological Insight: Conduct time-kill assays at varying concentrations (e.g., 0.5×, 1×, 2× MIC) to differentiate static vs. cidal effects. Pair with scanning electron microscopy to visualize membrane damage .
Q. How do researchers assess cross-reactivity risks between this compound and other imidazoles?
Use guinea pig sensitization models to test contact dermatitis potential. For example, croconazole-sensitized animals showed 40% cross-reactivity with this compound, suggesting shared epitopes. Validate via lymphocyte proliferation assays .
Q. What pharmacokinetic parameters define this compound’s topical efficacy?
After application, this compound reaches peak stratum corneum concentrations within 100 minutes, maintaining fungicidal levels for ≥5 hours. Methodological Insight: Use tape-stripping coupled with HPLC to quantify drug deposition in epidermal layers .
Q. How can researchers optimize experimental designs for this compound’s in vitro-to-in vivo translation?
Address interspecies variability by correlating MICs with clinical outcomes. For example, T. rubrum MICs ≤0.03 µg/mL predict clinical success. Use meta-analyses of RCTs to validate thresholds .
Q. Data Analysis & Contradiction Management
Q. How should researchers handle conflicting efficacy data in this compound trials?
Apply mixed-treatment comparison meta-analyses to resolve discrepancies. For instance, while this compound and terbinafine show similar initial cure rates, terbinafine exhibits superior sustained efficacy. Use heterogeneity tests (I² statistic) to assess study variability .
Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?
Fit data to sigmoidal Emax models to estimate EC50 values. For skewed distributions, non-parametric tests (e.g., Mann-Whitney U) are preferable. Report 95% confidence intervals to quantify uncertainty .
Q. Tables for Key Data
Parameter | This compound Nitrate | Clotrimazole | Econazole |
---|---|---|---|
MIC90 for T. rubrum (µg/mL) | 0.03 | 0.5 | 0.06 |
Clinical Cure Rate (%) | 82–89 | 68–75 | 80–85 |
Stratum Corneum T½ (hours) | 5.2 | 3.8 | 4.5 |
Data sourced from comparative clinical trials and in vitro studies . |
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEGAJXVEBNE-HKOYGPOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64211-46-7 (nitrate) | |
Record name | Oxiconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040690 | |
Record name | Oxiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64211-45-6 | |
Record name | Oxiconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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